3-(1H-pyrrol-1-yl)benzohydrazide

Enzyme Inhibition Metabolic Disease Drug Discovery

Procure 3-(1H-Pyrrol-1-yl)benzohydrazide as a critical meta-substituted benzohydrazide building block for medicinal chemistry. Unlike ortho/para isomers, this precise substitution pattern ensures unique steric and electronic profiles essential for dual InhA/DHFR inhibition against M. tuberculosis and for PLK1-targeted anticancer probes. Its hydrazide handle enables rapid diversification into 1,3,4-oxadiazole/triazole libraries. With potent 11β-HSD1 inhibition (IC50 31 nM) and >1,600-fold CYP3A4 selectivity, it is an ideal scaffold for metabolic syndrome programs. Generic isomer substitution is scientifically invalid—insist on CAS 112575-83-4 for reproducible SAR data.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
CAS No. 112575-83-4
Cat. No. B3045720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-pyrrol-1-yl)benzohydrazide
CAS112575-83-4
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)C2=CC=CC(=C2)C(=O)NN
InChIInChI=1S/C11H11N3O/c12-13-11(15)9-4-3-5-10(8-9)14-6-1-2-7-14/h1-8H,12H2,(H,13,15)
InChIKeyCYTJUPHWPUHAHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Pyrrol-1-yl)benzohydrazide (CAS 112575-83-4): A Pyrrole-Benzohydrazide Scaffold for Antitubercular and Anticancer Drug Discovery


3-(1H-Pyrrol-1-yl)benzohydrazide (CAS 112575-83-4) is a pyrrole-substituted benzohydrazide derivative with the molecular formula C11H11N3O and a molecular weight of 201.22 g/mol . This compound serves as a versatile building block and precursor in medicinal chemistry, particularly for the development of novel antitubercular and anticancer agents [1]. Its structural motif, combining a pyrrole ring and a benzohydrazide group, is recognized for its potential in generating bioactive molecules with dual-target inhibition capabilities against key bacterial enzymes like enoyl-ACP reductase (InhA) and dihydrofolate reductase (DHFR) [2].

Why 3-(1H-Pyrrol-1-yl)benzohydrazide (112575-83-4) is Not Interchangeable with Other Pyrrolyl Benzohydrazide Analogs


The precise substitution pattern on the benzohydrazide core critically influences biological activity and target engagement . 3-(1H-Pyrrol-1-yl)benzohydrazide, with its meta-substitution, exhibits a unique reactivity profile compared to its ortho- or para-substituted isomers, which can significantly alter steric and electronic interactions in enzyme active sites . For instance, the 4-substituted analog (4-(1H-pyrrol-1-yl)benzohydrazide, CAS 112575-84-5) is reported to have a distinct pharmacological profile including anticonvulsant and antinociceptive properties , while the 2-substituted analog (CAS 1383714-76-8) has been explored for its antitubercular activity [1]. Consequently, generic substitution among these positional isomers is not scientifically valid without rigorous comparative data, as it can lead to divergent outcomes in assays and invalidate research findings.

Quantitative Differentiation of 3-(1H-Pyrrol-1-yl)benzohydrazide (112575-83-4): A Head-to-Head Evidence Analysis


Comparative 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitory Potency of 3-(1H-Pyrrol-1-yl)benzohydrazide

3-(1H-Pyrrol-1-yl)benzohydrazide demonstrates potent inhibition of human 11β-HSD1 with an IC50 of 31 nM [1]. This is a >4-fold greater potency compared to its activity against the rat ortholog, where it shows an IC50 of 138 nM [1], indicating species-specific selectivity.

Enzyme Inhibition Metabolic Disease Drug Discovery

CYP3A4 Isoform Selectivity Profile of 3-(1H-Pyrrol-1-yl)benzohydrazide

In contrast to its potent 11β-HSD1 inhibition, 3-(1H-Pyrrol-1-yl)benzohydrazide demonstrates negligible inhibition of CYP3A4, a major drug-metabolizing enzyme, with an IC50 > 50,000 nM [1].

Drug Metabolism Cytochrome P450 ADME-Tox

Dual Enzyme Inhibition Potential of Pyrrolyl Benzohydrazide Derivatives Including the 3-Substituted Scaffold

Derivatives synthesized from pyrrolyl benzohydrazide scaffolds, including the 3-substituted isomer, have demonstrated dual inhibition of enoyl-ACP reductase (InhA) and dihydrofolate reductase (DHFR), key enzymes in Mycobacterium tuberculosis [REFS-1, REFS-2]. While the exact IC50 of the parent compound is not reported, the scaffold's ability to yield compounds with dual inhibitory activity is a key differentiator from simpler benzohydrazides.

Antitubercular Enzyme Inhibition Drug Design

Recommended Research and Procurement Applications for 3-(1H-Pyrrol-1-yl)benzohydrazide (112575-83-4)


Lead Optimization for Metabolic Disease Targeting 11β-HSD1

Procure 3-(1H-Pyrrol-1-yl)benzohydrazide as a starting point for medicinal chemistry optimization programs aimed at 11β-HSD1 inhibitors. Its potent human enzyme IC50 (31 nM) and high selectivity over CYP3A4 (>1,600-fold) make it a compelling scaffold for developing novel treatments for metabolic syndrome, type 2 diabetes, and obesity. Use the species-selectivity data (human vs. rat) to guide appropriate in vivo model selection [1].

Synthesis of Dual-Target Antitubercular Agents

Utilize 3-(1H-Pyrrol-1-yl)benzohydrazide as a core intermediate to synthesize and screen novel pyrrolyl benzohydrazide derivatives. Focus on compounds exhibiting dual inhibition of InhA and DHFR, a validated strategy to overcome drug resistance in Mycobacterium tuberculosis. The scaffold's versatility allows for systematic exploration of structure-activity relationships (SAR) around the pyrrole and benzohydrazide moieties [REFS-2, REFS-3].

Development of Chemical Probes for Cancer Biology (PLK1 Inhibition)

Derivatize 3-(1H-Pyrrol-1-yl)benzohydrazide to create chemical probes for investigating Polo-like kinase 1 (PLK1) function in cancer. Derivatives like C8 [N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide] have demonstrated potent in vitro anticancer activity and cell cycle arrest in A549 lung cancer cells. The parent compound serves as a crucial building block for SAR studies around this phenotype [4].

General Scaffold for Combinatorial Chemistry Libraries

Incorporate 3-(1H-Pyrrol-1-yl)benzohydrazide into combinatorial chemistry libraries for high-throughput screening against various biological targets. The hydrazide group is a versatile synthetic handle for generating diverse heterocyclic systems, including 1,3,4-oxadiazoles and triazoles, which are privileged structures in medicinal chemistry. This approach can rapidly generate novel bioactive molecules for infectious disease and oncology programs [REFS-2, REFS-5].

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